Dipotassium dodecyl phosphate

Critical micelle concentration Air–water interface Surface activity

Dipotassium dodecyl phosphate (DKDP, CAS 39322-78-6), also referred to as potassium lauryl phosphate (PK), is a di-potassium salt of mono-dodecyl phosphoric acid belonging to the monoalkyl phosphate (MAP) class of anionic surfactants. It features a C12 hydrophobic alkyl chain coupled to a hydrophilic phosphate head group neutralized by two potassium counterions, yielding a molecular weight of 342.49 g/mol.

Molecular Formula C12H25K2O4P
Molecular Weight 342.49 g/mol
CAS No. 39322-78-6
Cat. No. B008519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium dodecyl phosphate
CAS39322-78-6
SynonymsPhosphoric acid, dodecyl ester, potassium salt; Phosphorsure, Dodecylester, Kaliumsalz; Lauryl phosphate, potassium salt; Lauryl phosphate,potassium salt; Potassium dodecyl hydrogen phosphate; Twelve potassium alkyl phosphate
Molecular FormulaC12H25K2O4P
Molecular Weight342.49 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+]
InChIInChI=1S/C12H27O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2
InChIKeyGWTCIAGIKURVBJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipotassium Dodecyl Phosphate (CAS 39322-78-6): Anionic Organophosphate Surfactant Baseline for Procurement Evaluation


Dipotassium dodecyl phosphate (DKDP, CAS 39322-78-6), also referred to as potassium lauryl phosphate (PK), is a di-potassium salt of mono-dodecyl phosphoric acid belonging to the monoalkyl phosphate (MAP) class of anionic surfactants [1]. It features a C12 hydrophobic alkyl chain coupled to a hydrophilic phosphate head group neutralized by two potassium counterions, yielding a molecular weight of 342.49 g/mol . As a fully neutralized disalt, DKDP produces aqueous solutions of intermediate alkalinity (typical pH 6.5–8.0 for formulated products) and is supplied as a white viscous liquid or solid with assay values of ≥95% [2]. Its commercial relevance spans personal care emulsification, mineral flotation, corrosion inhibition, and dental erosion prevention, each driven by specific structure–performance relationships that cannot be assumed from generic surfactant class membership.

Dipotassium Dodecyl Phosphate: Why In-Class Surfactant Substitution Introduces Functional Risk


Monoalkyl phosphate surfactants are not functionally interchangeable because three structural variables—counterion identity (Na⁺ vs. K⁺), neutralization stoichiometry (mono-salt vs. di-salt), and alkyl chain length—simultaneously govern critical micelle concentration (CMC), adsorption affinity, and aggregation architecture [1]. The dipotassium form displays a CMC roughly one order of magnitude lower than its disodium analog and aggregates into vesicles at dilute concentrations, a behavior absent in sodium dodecyl sulfate (SDS) [2]. Furthermore, the phosphate head group mediates covalent-like binding to mineral surfaces such as hydroxyapatite and bastnaesite; sulfate-based surfactants lacking this phosphate functionality fail to achieve comparable substantivity or flotation recovery [3]. Procurement based solely on generic “anionic surfactant” classification thus risks unacceptable performance divergence in surface-sensitive applications.

Dipotassium Dodecyl Phosphate: Quantitative Differentiation Guide for Scientific Procurement


1. Lower Critical Micelle Concentration and Superior Surface Tension Reduction vs. Sodium Dodecyl Sulfate (SDS)

Dipotassium dodecyl phosphate (studied as lauryl monoester potassium phosphate) reduces surface tension to 25.08 mN/m at a CMC of 0.569 mmol/L [1]. In a separate comparative study, the minimum surface tension of sodium dodecyl sulfate (SDS) was 32.0 mN/m at a CMC of 7.2 mmol/L, while the sodium form of monolauryl phosphate achieved 27.5 mN/m at 3.5 mmol/L [2]. Thus DKDP requires approximately 6-fold lower surfactant loading to reach its CMC relative to the phosphate mono-sodium salt and more than 12-fold lower loading than SDS, while simultaneously attaining a lower limiting surface tension.

Critical micelle concentration Air–water interface Surface activity

2. Irreversible Adsorption on Hydroxyapatite: Quantified Substantivity Advantage Over SDS

Jones et al. (2014) quantified the adsorption and desorption of potassium dodecyl phosphate (DP), sodium dodecyl phosphate, and sodium dodecyl sulfate (SDS) onto hydroxyapatite (HAP) powder and human tooth enamel using HPLC–MS [1]. Both DP salts exhibited markedly higher affinity for HAP than SDS, and critically, little to no DP was removed by water washing, whereas SDS was readily desorbed from hydroxyapatite under identical rinsing conditions. The study attributes this substantivity difference to the phosphate head group, which forms strong, specific interactions with the calcium sites of HAP.

Dental erosion inhibition Hydroxyapatite adsorption Surface substantivity

3. Complete Bastnaesite Flotation Recovery at 5 × 10⁻⁶ M Outperforms Octyl Hydroxamate by >20-Fold Dosage Efficiency

Liu et al. (2016) demonstrated that potassium lauryl phosphate (dipotassium dodecyl phosphate) achieves complete micro‑flotation recovery of bastnaesite at a collector concentration of only 5 × 10⁻⁶ M at pH 5.1 [1]. In contrast, the industry‑standard collector octyl hydroxamate requires concentrations exceeding 1 × 10⁻⁴ M to approach comparable recovery, and at typical use levels exhibits lower selectivity against calcite and quartz gangue [1][2]. The >20-fold reduction in required collector dosage directly translates to lower reagent costs and reduced environmental burden in rare-earth processing circuits.

Rare-earth mineral flotation Bastnaesite collector Micro‑flotation recovery

4. >100-Fold Increase in Charge Transfer Resistance for Corrosion Protection of LY12 Aluminum Alloy

A dodecyl phosphate (DDPO₄) film self-assembled on LY12 aluminum alloy provided a charge transfer resistance approximately 100 times larger than that of the unmodified alloy, as measured by electrochemical impedance spectroscopy (EIS) in a chloride/sulfate electrolyte [1]. No apparent corrosion pits were observed on the DDPO₄-modified surface after 96 hours of accelerated exposure, confirming that the phosphate head group covalently anchors to the aluminum oxide surface while the C12 alkyl chain imparts a durable hydrophobic barrier. This performance level is characteristic of the di‑salt phosphate structure; sulfate‑based self-assembled monolayers typical of SDS fail to establish the same covalent P–O–Al interfacial linkage.

Corrosion inhibition Self-assembled monolayer Aluminum alloy protection

5. Distinct Phase Behavior and Micellization Profile Differentiated from Disodium Dodecyl Phosphate

The dipotassium counterion in DKDP fundamentally alters its aggregation thermodynamics relative to disodium dodecyl phosphate. Tahara et al. (1969) established that disodium dodecyl phosphate exhibits a CMC considerably higher than that of 1‑1 type ionic surfactants of equivalent chain length, with the log(CMC) vs. log(counterion) slope being –0.95 vs. –0.67 for SDS [1]. The half-neutralized monopotassium salt (MAP‑12K) forms vesicles at concentrations as low as 1.2 mM and undergoes a vesicle-to-micelle transition precisely at its CMC of 20 mM, accompanied by a precipitate deposition zone between 2.7–200 mM [2]. The fully neutralized dipotassium salt examined in the Shi et al. (2019) study displays a far lower CMC (0.569 mM) and absence of the precipitation zone, indicating that complete neutralization shifts the equilibrium away from hydrophobic dimer formation and toward stable, low‑CMC micellization [3]. This multi‑state aggregation landscape is not observed with SDS, sodium dodecyl phosphate, or even monopotassium analogs, making DKDP the sole candidate for applications demanding low‑CMC micellization without precipitation artifacts.

Phase behavior Vesicle-to-micelle transition Counterion effect

Dipotassium Dodecyl Phosphate: Research and Industrial Application Scenarios Driven by Quantitative Differentiation


Low‑Dosage, High‑Selectivity Collector for Rare‑Earth Mineral Flotation

Mining R&D teams developing beneficiation circuits for bastnaesite ores can leverage DKDP to achieve complete micro‑flotation recovery at 5 × 10⁻⁶ M collector addition, a greater than 20‑fold dosage reduction relative to octyl hydroxamate [1]. The phosphate head group’s strong, selective adsorption to rare‑earth cation sites, evidenced by zeta‑potential shifts and contact angle divergence between bastnaesite and calcite/quartz [2], reduces gangue entrainment and simplifies downstream purification. This performance profile is documented in peer‑reviewed Minerals Engineering literature, providing procurement justification for pilot‑scale and full‑scale trials.

Dental Erosion Prevention via Durable Hydroxyapatite Surface Modification

Dipotassium dodecyl phosphate irreversibly binds to hydroxyapatite surfaces, resisting water‑wash desorption that readily strips SDS or other sulfate surfactants [1]. Dental research laboratories or oral‑care formulators aiming to develop long‑lasting anti‑erosion rinses or tooth‑surface treatments can exploit this substantivity difference. The mechanistic basis—covalent‑like phosphate–calcium site interaction—is established through HPLC‑MS and TGA studies on native and saliva‑coated hydroxyapatite, enabling procurement teams to select DP salts over cheaper but functionally inadequate sulfate alternatives.

Corrosion‑Resistant Self‑Assembled Monolayers on Aluminum Alloys

Dodecyl phosphate films self‑assembled on LY12 aluminum alloy increase charge transfer resistance by approximately two orders of magnitude and prevent corrosion pit formation for at least 96 hours in aggressive chloride/sulfate electrolytes [1]. Materials scientists and aerospace corrosion engineers can utilize DKDP as a precursor for covalent surface‑modification protocols, confident that the P–O–Al linkage provides electrochemical protection unattainable by physisorbed surfactant layers. The quantitative EIS benchmarks support the compound’s inclusion in technical specifications for corrosion‑inhibiting surface treatments.

Low‑CMC Micellar Systems Requiring Homogeneous, Precipitation‑Free Solutions

Researchers designing surfactant‑templated syntheses, drug‑delivery vehicles, or fundamental micellization studies benefit from DKDP’s uniquely low CMC of 0.569 mmol/L combined with the absence of the precipitation zone that plagues the monopotassium analog MAP‑12K [1][2]. Unlike disodium dodecyl phosphate, which exhibits a significantly higher CMC, DKDP allows surfactant activity at concentrations where other 1‑1 electrolytes remain monomeric. This property is critical for experiments requiring well‑defined, single‑phase micellar solutions across a broad concentration window.

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